
Mirodenafil-d7 (dihydrochloride)
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Overview
Description
Mirodenafil-d7 dihydrochloride is a deuterium-labeled analog of Mirodenafil dihydrochloride, a phosphodiesterase type 5 (PDE-5) inhibitor used for treating erectile dysfunction (ED). The compound is chemically defined as 5-ethyl-2-(5-((4-(2-hydroxyethyl)piperazin-1-yl)sulfonyl)-2-(propoxy-d7)phenyl)-7-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one dihydrochloride . Its molecular formula is C₂₆H₃₂D₇Cl₂N₅O₅S, with a molecular weight of 611.63 g/mol . The deuterium substitution at seven hydrogen positions is intended to enhance metabolic stability or serve as an internal standard in pharmacokinetic studies .
Mirodenafil-d7 dihydrochloride is primarily utilized in research settings, with suppliers like MedChemExpress LLC offering it in 1 mg and 5 mg quantities . Unlike its parent compound, Mirodenafil dihydrochloride (purity: 99.96%), which is clinically launched, Mirodenafil-d7 dihydrochloride (purity: >98%) lacks clinical data and remains investigational .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mirodenafil-d7 involves the incorporation of deuterium atoms into the Mirodenafil molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of catalysts and specific temperature and pressure conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of Mirodenafil-d7 follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, along with advanced purification techniques to ensure the final product meets the required specifications for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: Mirodenafil-d7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms from the compound.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction conditions typically involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction conditions typically involve anhydrous solvents and low temperatures.
Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction being carried out.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated or ketone derivatives of Mirodenafil-d7, while reduction reactions may produce fully hydrogenated derivatives.
Scientific Research Applications
Mirodenafil-d7 is widely used in scientific research due to its deuterated nature, which allows for detailed studies of the pharmacokinetics and metabolic pathways of Mirodenafil. Some of its key applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation pathways of Mirodenafil.
Biology: Used in studies to understand the biological effects and metabolic pathways of Mirodenafil in various biological systems.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of Mirodenafil.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Mirodenafil-d7 exerts its effects by inhibiting the enzyme phosphodiesterase 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels in the cavernosal smooth muscle, resulting in smooth muscle relaxation and increased blood flow . The molecular targets and pathways involved include the cGMP-dependent protein kinase (PKG) pathway and the cyclic adenosine monophosphate (cAMP)-responsive element-binding protein (CREB) pathway .
Comparison with Similar Compounds
Structural and Functional Analogues
Mirodenafil Dihydrochloride (Parent Compound)
- Target : PDE-5 inhibitor.
- Purity : 99.96%.
- Clinical Status : Launched for ED treatment.
- Molecular Weight: ~604.59 g/mol (non-deuterated form).
- Key Difference : Lacks deuterium labeling, resulting in faster metabolic clearance compared to the deuterated version .
Milrinone
- Target : PDE3 inhibitor (used for heart failure).
- Purity: Not specified.
- Clinical Status : Launched.
- Key Difference: Targets PDE3 instead of PDE-5, leading to distinct therapeutic applications (e.g., inotropic support) .
Mesembrine
- Target : Dual 5-HT transporter inhibitor (IC₅₀ = 1.4 nM) and PDE4B inhibitor (IC₅₀ = 7.8 µM).
- Purity : >98%.
- Clinical Status : Preclinical research.
- Key Difference : Broader pharmacological profile targeting both neurotransmission and PDE4B .
Deuterated Compounds
Deuterium labeling is a common strategy to modify pharmacokinetics or enable analytical tracking. Below are deuterated analogs with research applications:
Milrinone-d3
- Target : PDE3 inhibitor.
- Purity: Not specified.
- Clinical Status : Research use.
- Key Difference : Deuterium substitution may prolong half-life but retains PDE3 specificity .
Mesembrine-d3
- Target : Same as Mesembrine (5-HT transporter and PDE4B).
- Purity : >98%.
- Clinical Status : Research use.
- Key Difference : Deuterium labeling facilitates metabolic studies without altering target affinity .
Comparative Data Table
Compound | Target | Purity | Clinical Status | Deuterium Labeling | Molecular Weight (g/mol) |
---|---|---|---|---|---|
Mirodenafil-d7 dihydrochloride | PDE-5 | >98% | Research | Yes (7 positions) | 611.63 |
Mirodenafil dihydrochloride | PDE-5 | 99.96% | Launched | No | ~604.59 |
Milrinone | PDE3 | N/A | Launched | No | 211.22 |
Milrinone-d3 | PDE3 | N/A | Research | Yes (3 positions) | ~214.25 |
Mesembrine | 5-HT/PDE4B | >98% | Research | No | 289.36 |
Mesembrine-d3 | 5-HT/PDE4B | >98% | Research | Yes (3 positions) | ~292.38 |
Key Research Findings
Deuterium Labeling : Mirodenafil-d7 dihydrochloride’s deuterium atoms replace seven hydrogens, likely reducing cytochrome P450-mediated metabolism. This modification is analogous to other deuterated drugs (e.g., Deutetrabenazine), which exhibit prolonged half-lives .
Specificity: Unlike broad-spectrum inhibitors like Vanoxerine dihydrochloride (CDK2/4/6 inhibitor), Mirodenafil-d7 retains PDE-5 specificity, minimizing off-target effects .
Analytical Utility : Deuterated compounds like Mirodenafil-d7 are critical as internal standards in mass spectrometry, ensuring accurate quantification of the parent drug in biological matrices .
Biological Activity
Mirodenafil-d7 (dihydrochloride) is a deuterated derivative of mirodenafil, a phosphodiesterase type 5 (PDE5) inhibitor primarily developed for the treatment of erectile dysfunction (ED). This article delves into the biological activity of Mirodenafil-d7, highlighting its pharmacological mechanisms, metabolic pathways, and potential therapeutic applications.
Chemical Structure and Properties
Mirodenafil-d7 is chemically classified as 5-ethyl-2-(3)-7-propyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one. Its molecular weight is approximately 604.59 g/mol. The incorporation of deuterium allows for enhanced tracking in biological studies, making it a valuable tool in pharmacokinetic research and drug development.
Mirodenafil-d7 functions as a potent inhibitor of PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, Mirodenafil-d7 increases cGMP levels in the corpus cavernosum, leading to enhanced vasodilation and improved erectile function upon sexual stimulation. This mechanism is similar to that of other PDE5 inhibitors like sildenafil but may offer advantages in terms of efficacy and safety profiles due to its unique structure.
Pharmacokinetics
The pharmacokinetic profile of Mirodenafil-d7 reveals significant absorption characteristics:
- Cmax : Peak plasma concentrations occur within 1-2 hours post-administration.
- Half-life (t1/2) : Approximately 4 hours in animal models, indicating sustained action suitable for therapeutic use.
- Bioavailability : Although the compound demonstrates high gastrointestinal absorption, it is subject to extensive first-pass metabolism, resulting in relatively low oral bioavailability .
Table 1: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Cmax (plasma) | 354.9 ng/mL (human) |
Tmax | 1 hour |
t1/2 | 4 hours |
Bioavailability | ~24% - 69% (varies by dose) |
Metabolism and Drug Interactions
Mirodenafil-d7 undergoes hepatic metabolism primarily via cytochrome P450 enzymes, particularly CYP3A4. This metabolic pathway results in several metabolites, with the major active metabolite being SK-3541. However, SK-3541 exhibits significantly lower potency for PDE5 inhibition compared to Mirodenafil-d7 .
The compound's interactions with other medications highlight its clinical significance:
- Inhibition of CYP enzymes : Mirodenafil-d7 inhibits CYP3A4 and CYP2C19, which can affect the metabolism of co-administered drugs .
- Drug-drug interactions : Co-administration with drugs like ketoconazole or rifampicin can alter systemic exposure to Mirodenafil-d7, necessitating careful consideration during prescribing.
Therapeutic Applications
The primary application of Mirodenafil-d7 is in treating erectile dysfunction. Clinical studies have demonstrated its efficacy across various etiologies and severities of ED. Doses ranging from 50 mg to 100 mg have been reported to be well tolerated with minimal adverse effects .
Potential Neuroprotective Effects
Emerging research suggests that Mirodenafil-d7 may possess neuroprotective properties due to its ability to cross the blood-brain barrier. This characteristic opens avenues for investigating its role in treating neurological disorders by modulating cGMP levels in cerebral blood vessels .
Case Studies
Several clinical trials have evaluated the efficacy and safety of Mirodenafil:
- Study on Efficacy : A randomized controlled trial involving healthy male volunteers showed significant improvements in erectile function scores after administration of Mirodenafil-d7 compared to placebo.
- Safety Profile : Adverse effects were minimal and comparable to those observed with other PDE5 inhibitors, reinforcing its potential as a safe therapeutic option for ED.
Properties
Molecular Formula |
C26H39Cl2N5O5S |
---|---|
Molecular Weight |
611.6 g/mol |
IUPAC Name |
5-ethyl-2-[2-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-7-propyl-3H-pyrrolo[3,2-d]pyrimidin-4-one;dihydrochloride |
InChI |
InChI=1S/C26H37N5O5S.2ClH/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32;;/h8-9,17-18,32H,4-7,10-16H2,1-3H3,(H,27,28,33);2*1H/i2D3,5D2,16D2;; |
InChI Key |
CKPHITUXXABKDL-VLZQNOLCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO)C3=NC4=C(C(=O)N3)N(C=C4CCC)CC.Cl.Cl |
Canonical SMILES |
CCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC.Cl.Cl |
Origin of Product |
United States |
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